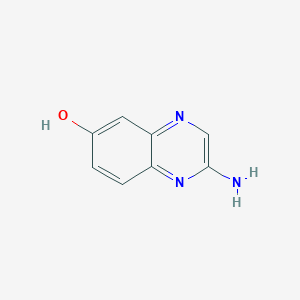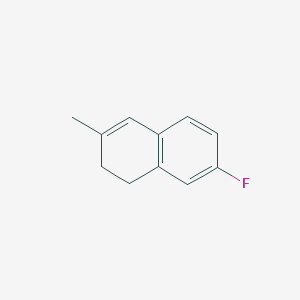
7-Fluoro-3-methyl-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11F It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the dihydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2-dihydronaphthalene typically involves the dearomatization of naphthalene derivatives. One common method is the nucleophilic addition of organometallic reagents to naphthalene derivatives, followed by cyclization. For instance, 2,2-difluorovinyl ketones bearing an aryl group can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using trimethylsilylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 7-Fluoro-3-methyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of fully saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
科学的研究の応用
7-Fluoro-3-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Fluoro-3-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl group on the dihydronaphthalene ring can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes.
類似化合物との比較
3-Methyl-1,2-dihydronaphthalene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
7-Fluoro-1,2-dihydronaphthalene:
7-Fluoro-3-methyl-naphthalene: Fully aromatic, differing in reactivity and stability compared to the dihydro derivative.
Uniqueness: 7-Fluoro-3-methyl-1,2-dihydronaphthalene is unique due to the combined presence of both a fluorine atom and a methyl group on the dihydronaphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C11H11F |
|---|---|
分子量 |
162.20 g/mol |
IUPAC名 |
7-fluoro-3-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-7H,2-3H2,1H3 |
InChIキー |
UPGBTVBTLYNDNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CC1)C=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


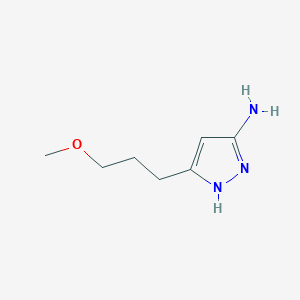
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
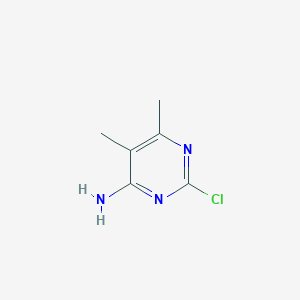
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
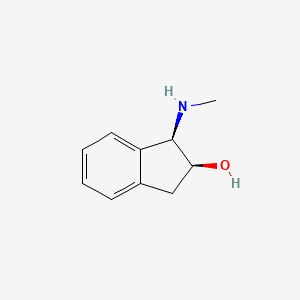
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
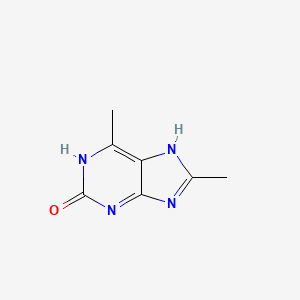


![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
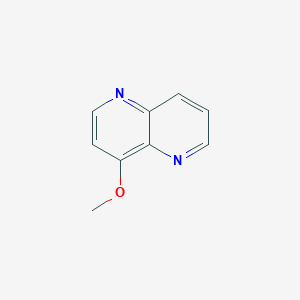
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
